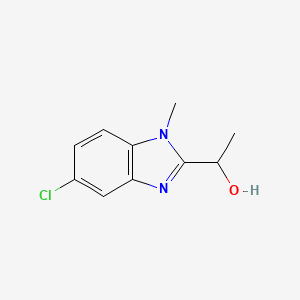

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Description

Introduction and Classification

1.1. Nomenclature and Identity Parameters

1-(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a benzodiazole derivative characterized by a fused benzene and diazole ring system. Its molecular formula is C10H11ClN2O , with a molecular weight of 210.66 g/mol . Key structural features include a chlorine substituent at position 5, a methyl group at position 1, and an ethan-1-ol functional group attached at position 2 of the benzodiazole core.

The compound is also referred to as 1-(5-chloro-1-methylbenzimidazol-2-yl)ethanol .

1.2. Historical Context in Benzodiazole Chemistry

Benzodiazoles, particularly benzimidazoles, have been studied since the 19th century. Early syntheses focused on condensation reactions between o-phenylenediamine and formic acid or aldehydes. The introduction of substituents like chlorine and methyl groups emerged later, driven by the need to modulate electronic and steric properties for targeted applications.

The 5-chloro substitution enhances electron-withdrawing effects, influencing reactivity and interaction with biological targets. This structural motif is prevalent in pharmaceuticals, such as proton pump inhibitors (e.g., omeprazole) and antiparasitic agents (e.g., albendazole).

1.3. Position within Heterocyclic Chemistry

this compound belongs to the benzodiazole family, distinguished by:

- Core Structure : A fused benzene and 1,3-diazole ring system.

- Substituents : A chlorine atom at position 5 and a methyl group at position 1, which stabilize the aromatic system and direct electrophilic substitution.

- Functional Group : An ethan-1-ol moiety, enabling further derivatization via oxidation or nucleophilic addition.

This structure places it among "privileged scaffolds" in medicinal chemistry, where the benzodiazole core serves as a template for bioactive molecules.

1.4. Significance in Synthetic Organic Research

The compound is a versatile intermediate in organic synthesis, particularly in:

- Precursor Synthesis : The ethan-1-ol group undergoes oxidation to aldehydes or carboxylic acids using oxidizing agents like KMnO4 or CrO3.

- Nucleophilic Substitution : The chlorine atom at position 5 participates in reactions with amines, thiols, or alkoxides, enabling the introduction of diverse functional groups.

- Coordination Chemistry : The nitrogen atoms in the benzodiazole ring can act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.

These reactions are critical in developing anticancer, antimicrobial, and antiparasitic agents.

Properties

IUPAC Name |

1-(5-chloro-1-methylbenzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-6,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBMZERUSIPFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1C)C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzimidazole Core

Introduction of the 5-Chloro Substituent and Methyl Group

- The 5-chloro substituent is introduced via chlorination of the aromatic ring before or after ring closure, depending on the synthetic route.

- Methylation at the N-1 position is performed by reaction with methylating agents such as methyl iodide, typically under basic conditions to ensure selective alkylation of the nitrogen atom.

Formation of the Ethan-1-ol Side Chain

- The ethan-1-ol moiety can be introduced by reduction of a corresponding ethanone or acetyl group attached to the benzimidazole ring.

- For example, reduction of 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethanone using sodium borohydride (NaBH4) or similar hydride sources yields the target ethan-1-ol compound.

Detailed Reaction Conditions and Yields

Analytical Characterization

The synthesized compound is characterized by:

- Melting Point Determination

- Thin Layer Chromatography (TLC)

- Fourier Transform Infrared Spectroscopy (FTIR)

- Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

- Mass Spectrometry (MS)

These techniques confirm the structure and purity of the target compound.

Research Findings and Optimization Notes

- Protection of amino groups during early steps significantly improves the overall yield and purity by preventing side reactions during nitration and reduction steps.

- The cyclization step with cyanogen bromide is critical and requires careful control of temperature and solvent to maximize yield.

- Methylation at N-1 is generally straightforward but requires anhydrous conditions and a suitable base to avoid over-alkylation or side reactions.

- Reduction of the ketone to the ethan-1-ol is typically high yielding with sodium borohydride and offers good stereoselectivity.

- Recrystallization from ethanol or other suitable solvents is recommended to purify the final product.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Key Reagents/Conditions | Purpose | Yield Range (%) |

|---|---|---|---|---|

| 1 | Protection and Nitration | Protected aniline, nitrating agent | Introduce nitro group selectively | 70-85 |

| 2 | Reduction | Sn/HCl or catalytic hydrogenation | Convert nitro to diamine | 80-90 |

| 3 | Cyclization | Cyanogen bromide, ethanol, reflux | Form benzimidazole ring | 65-78 |

| 4 | N-1 Methylation | Methyl iodide, base, DMF | Methylate nitrogen | 75-85 |

| 5 | Acetylation | Friedel-Crafts acylation | Introduce ethanone group | 60-75 |

| 6 | Reduction to Alcohol | NaBH4, methanol, low temperature | Reduce ketone to ethan-1-ol | 80-90 |

Chemical Reactions Analysis

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the ethan-1-ol group to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

Substitution: Halogenation or nitration can occur at the benzodiazole ring, using reagents like chlorine or nitric acid under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethanal or 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethanoic acid.

Scientific Research Applications

Physical Properties

- Appearance : Powder

- Purity : 95%

- Storage Temperature : Room temperature (RT)

Medicinal Chemistry

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol has shown potential in the development of pharmaceuticals due to its bioactive properties. Its derivatives are being investigated for:

- Antimicrobial Activity : Studies indicate that benzodiazole derivatives exhibit significant antibacterial and antifungal properties, making them candidates for new antibiotic agents.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various benzodiazole derivatives, including 1-(5-chloro-1-methyl-1H-benzodiazol-2-yl)ethan-1-ol, demonstrating effective inhibition against multiple bacterial strains .

Material Science

The compound is also utilized in the synthesis of advanced materials:

- Polymer Chemistry : It serves as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

Research conducted at a leading university demonstrated that incorporating benzodiazole units into polymer matrices significantly improved their thermal properties, making them suitable for high-performance applications .

Environmental Applications

Research is ongoing into the use of 1-(5-chloro-1-methyl-1H-benzodiazol-2-yl)ethan-1-ol in environmental science:

- Pollutant Degradation : The compound has been studied for its ability to degrade environmental pollutants through photocatalytic processes.

Case Study: Photocatalytic Activity

A recent study highlighted the effectiveness of benzodiazole derivatives in catalyzing the degradation of organic pollutants under UV light, suggesting potential applications in wastewater treatment .

Data Summary

Mechanism of Action

The mechanism of action of 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzodiazole Derivatives

1-(5-Methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

- Molecular Formula : C₁₀H₁₂N₂O

- Molecular Weight : 176.22 g/mol

- Key Differences :

- The 5-position substituent is a methyl group instead of chlorine.

- Lower molecular weight and reduced electronegativity due to the absence of chlorine.

- Applications : Used in life sciences for drug discovery and biochemical research .

1-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Heterocycle Modifications

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

- Molecular Formula: C₉H₈BrNO₂

- Molecular Weight : 242.07 g/mol

- Key Differences :

- Benzoxazol replaces benzodiazol, introducing an oxygen atom instead of nitrogen.

- Bromine at the 5-position increases molecular weight and lipophilicity.

- Applications : Explored in organic synthesis for halogenated heterocycles .

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol

- Molecular Formula : C₇H₁₀ClN₂O

- Molecular Weight : 173.62 g/mol (estimated)

- Key Differences :

- Imidazole core instead of benzodiazol, reducing aromatic conjugation.

- Smaller ring system with different electronic properties.

- Applications: Limited data, but imidazole derivatives are common in pharmaceuticals .

Functional Group Variations

1-(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparisons

Biological Activity

1-(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol, a derivative of benzodiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies based on diverse research findings.

The molecular formula of this compound is with a molecular weight of approximately 209.68 g/mol. The compound features a benzodiazole core, which is known for its diverse pharmacological properties.

Antimicrobial Properties

Research indicates that benzodiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of benzodiazole derivatives has been well-documented. In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values indicate potent antiproliferative activity, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| HeLa | 18.2 |

The mechanism underlying the anticancer activity involves induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound led to an increase in the sub-G1 population, indicating apoptosis. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Case Study 1: Antifibrotic Activity

A recent investigation into the antifibrotic properties of related compounds highlighted their ability to inhibit collagen synthesis in hepatic stellate cells. The study utilized Picro-Sirius red staining and hydroxyproline assays to quantify collagen deposition. Compounds structurally related to this compound demonstrated significant reductions in collagen levels, indicating potential therapeutic applications in fibrotic diseases.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of benzodiazole derivatives in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro. This suggests a potential role for this compound in treating neurodegenerative disorders.

Q & A

Q. What are the established synthetic routes for 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzodiazole core. For example, condensation of 5-chloro-1-methyl-1H-benzodiazole with acetylating agents under controlled conditions (e.g., anhydrous ethanol, catalytic acids/bases) may yield the intermediate, followed by reduction of the ketone to the alcohol using agents like NaBH₄ or LiAlH₄. Key parameters include temperature (0–80°C), solvent polarity (ethanol, dichloromethane), and stoichiometry of reagents. Optimization requires systematic variation of these factors, monitored via TLC or HPLC .

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzodiazole ring system and the ethanol side chain. Key signals include aromatic protons (δ 7.0–8.5 ppm) and the methyl group on the benzodiazole nitrogen (δ ~3.3 ppm). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺). High-resolution LC-MS or GC-MS can assess purity, while IR spectroscopy verifies hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and C-Cl bonds .

Q. What solvents and reaction conditions are compatible with the stability of this compound during purification?

- Methodological Answer : The compound’s alcohol group makes it sensitive to oxidation. Use inert atmospheres (N₂/Ar) during reactions and avoid strong acids/bases. Purification via column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate mixtures) is recommended. Recrystallization from ethanol or acetone can enhance purity. Monitor for degradation by tracking melting points and spectral consistency .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (using software like AutoDock Vina) may identify potential binding to biological targets (e.g., enzymes with benzodiazole affinity). Validate predictions with experimental assays, such as enzyme inhibition or cellular uptake studies .

Q. What strategies resolve contradictions in reported bioactivity data for benzodiazole derivatives, including this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (pH, cell lines) or impurities. Standardize testing protocols (e.g., CLSI guidelines for antimicrobials) and use high-purity samples (>95% by HPLC). Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colony-counting methods). Meta-analyses of literature data can identify trends in structure-activity relationships .

Q. How can the compound’s regioselectivity in substitution reactions be controlled to synthesize derivatives with tailored properties?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, electrophilic substitution on the benzodiazole ring favors the 5-chloro position due to electron-withdrawing effects. Use directing groups (e.g., boronic acids) or transition-metal catalysts (Pd, Cu) for cross-coupling reactions. Monitor reaction progress with real-time NMR or MS to isolate intermediates .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : Chirality in the ethanol group (if present) requires asymmetric synthesis or chiral resolution. Catalytic asymmetric reduction (e.g., using chiral ligands with NaBH₄) or enzymatic resolution (lipases) can achieve enantiomeric excess. Scale-up demands rigorous control of reaction parameters (mixing efficiency, heat dissipation) to avoid racemization. Chiral HPLC or polarimetry ensures purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.